![molecular formula C24H22F2N6O3S B610141 N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide CAS No. 1393465-84-3](/img/structure/B610141.png)
N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide
説明
PLX7904 is a RAF inhibitor (IC50s = 2.4, 140, and 91 nM for mutant B-RAFV600E, wild-type B-RAF, and C-RAF, respectively). It inhibits phosphorylation of ERK in A375 and COLO 829 cells (IC50s = 16 and 18 nM, respectively). Unlike PLX4032, BAY 43-9006, and dabrafenib, PLX7904 does not induce paradoxical pERK activation and proliferation of cancer cell lines (EC50s = >200 μM). PLX7904 (25 mg/kg twice per day) inhibits tumor growth in a mouse COLO 205 colon cancer xenograft model.
Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells
PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.
科学的研究の応用
BRAF Inhibitor
PLX7904, also known as PB04, is a potent and selective BRAF inhibitor . It has an IC50 of approximately 5 nM against BRAF V600E in mutant RAS expressing cells . This makes it a valuable tool in the study of cancers driven by mutations in the BRAF gene.
Melanoma Research
PLX7904 has been shown to inhibit the in vitro growth of two melanoma cell lines (A375 and COLO829) that express BRAF V600E . The IC50 values were 0.17 μM and 0.53 μM, respectively . This suggests that PLX7904 could be a potential therapeutic agent for melanoma.
Colorectal Cancer Research
In addition to melanoma, PLX7904 also inhibits the growth of the human colorectal cancer cell line COLO205 that expresses BRAF V600E . The IC50 value was 0.16 μM , indicating its potential application in colorectal cancer treatment.
Paradox Breaker
PLX7904 is referred to as a "paradox breaker" . This is because, unlike first-generation RAF inhibitors, PLX7904 inhibits V600 mutated oncogenic BRAF without causing paradoxical MAPK pathway activation . This makes it a promising candidate for cancer treatments.
Structural Studies
PLX7904 has been used in structural studies to understand the mechanism of RAF inhibitors . Co-structures of PLX7904 with mutant BRAF showed that the unique N-methyl-ethyl tail of this compound optimally displaced Leu505, farther than any other known RAF inhibitor .
Drug Resistance Studies
PLX7904 has been used in studies to understand drug resistance in cancer treatment . It has been shown to inhibit ERK1/2 in PLX470-resistant cell lines , suggesting its potential use in overcoming drug resistance.
作用機序
Target of Action
PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor . It primarily targets the BRAF protein, specifically the BRAF V600E mutation found in mutant RAS expressing cells .
Mode of Action
PLX7904 interacts with its target, BRAF, by binding to one protomer of a RAF dimer, disrupting the dimer formation . This disruption is achieved by the unique N-methyl-ethyl tail of PLX7904 optimally displacing Leu505, a residue in the regulatory αC helix of BRAF . This displacement forces conformational changes in the associated C-helix, a major component of the RAF dimer interface, thereby disrupting the RAF dimer .
Biochemical Pathways
The primary biochemical pathway affected by PLX7904 is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway . This selective inhibition avoids the paradoxical activation of the MAPK pathway, which can promote cellular proliferation and occasionally accelerate the progression of certain RAS-driven cancers .
Pharmacokinetics
The compound’s ability to selectively inhibit mutant braf v600e and suppress the growth of braf v600e-mutant melanoma and colorectal cancer cells both in vitro and in vivo suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
PLX7904’s action results in the suppression of growth in BRAF V600E-mutant melanoma and colorectal cancer cells both in vitro and in vivo .
Action Environment
The environment in which PLX7904 acts is primarily within cells expressing the BRAF V600E mutation The compound’s efficacy and stability are likely influenced by factors such as the presence of this specific mutation, the cellular environment, and potentially other unknown factors
特性
IUPAC Name |
5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZQPXIIHLUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: PLX7904 is a potent and selective inhibitor of BRAF, a serine/threonine kinase involved in the MAPK signaling pathway, often dysregulated in cancer. [, , ] PLX7904 binds to the ATP-binding site of BRAF, specifically targeting the V600E mutant form. [, ] This binding prevents BRAF activation and downstream phosphorylation of MEK and ERK1/2, effectively blocking the MAPK signaling cascade. [, , ] Inhibiting this pathway leads to decreased cell proliferation, survival, and tumor growth. [, ]
ANone: PLX7904 belongs to a new generation of BRAF inhibitors called "paradox breakers." [, ] Unlike first-generation inhibitors like vemurafenib and dabrafenib, PLX7904 avoids paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , ] This paradoxical activation, a significant drawback of earlier inhibitors, can lead to unwanted side effects. PLX7904's selectivity for mutant BRAF and its ability to circumvent paradoxical activation makes it a promising candidate for further research and potential therapeutic applications. [, ]
ANone: Acquired resistance to first-generation BRAF inhibitors like vemurafenib is a significant challenge in cancer treatment. Studies show that PLX7904 effectively inhibits ERK1/2 phosphorylation and tumor growth even in melanoma cells with acquired resistance to vemurafenib. [] This resistance is often mediated by mutations in NRAS, another protein in the MAPK pathway. [] The ability of PLX7904 to overcome this resistance mechanism highlights its potential as a second-line treatment option for patients who develop resistance to first-line BRAF inhibitors. [, ]
ANone: Computational chemistry approaches, including molecular dynamics simulations and network analysis, provide insights into PLX7904's interactions with BRAF. [] These studies suggest that PLX7904 may bind to BRAF in a way that mimics structural and dynamic features of the inactive wild-type BRAF monomer. [] This mimicking might explain its ability to avoid paradoxical activation observed with other inhibitors. [] Computational modeling also suggests that PLX7904 could alter allosteric communication pathways within BRAF dimers, further contributing to its distinct inhibitory profile. []
ANone: The promising preclinical results with PLX7904, particularly its efficacy against BRAF mutant cancers and vemurafenib-resistant cells, warrant further investigation. [, ] Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
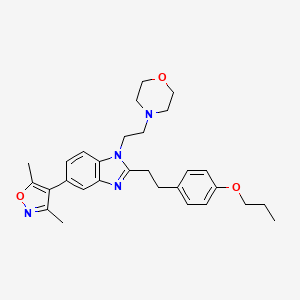
![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)
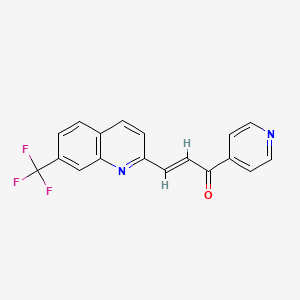
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
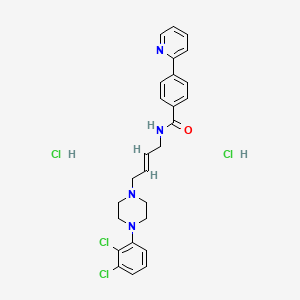
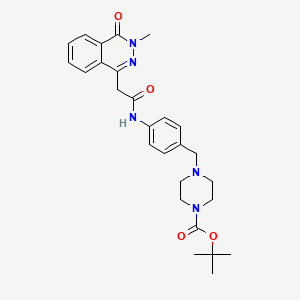
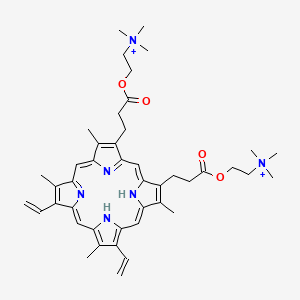
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)